molecular formula C18H16F3N3O2S B2482651 N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea CAS No. 477858-82-5

N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea

Cat. No.: B2482651
CAS No.: 477858-82-5
M. Wt: 395.4
InChI Key: PZNJMLNVOPCUOH-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea is a thiourea derivative characterized by a 2-cyano-4,5-dimethoxyphenyl group and a 3-(trifluoromethyl)benzyl moiety. Thioureas are known for their versatility in medicinal chemistry and agrochemical applications due to their ability to engage in hydrogen bonding and interact with biological targets.

Properties

IUPAC Name

1-(2-cyano-4,5-dimethoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2S/c1-25-15-7-12(9-22)14(8-16(15)26-2)24-17(27)23-10-11-4-3-5-13(6-11)18(19,20)21/h3-8H,10H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNJMLNVOPCUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=S)NCC2=CC(=CC=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea typically involves the following steps:

    Starting Materials: The synthesis begins with 2-cyano-4,5-dimethoxyaniline and 3-(trifluoromethyl)benzyl isothiocyanate.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as dichloromethane or ethanol, under reflux conditions.

    Procedure: The 2-cyano-4,5-dimethoxyaniline is dissolved in the solvent, and 3-(trifluoromethyl)benzyl isothiocyanate is added dropwise. The mixture is then heated under reflux for several hours.

    Purification: After completion of the reaction, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis equipment, and more efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-dimethoxyphenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyano-4,5-dimethoxyphenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, N-(2-cyano-4,5-dimethoxyphenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. The cyano and trifluoromethyl groups may enhance its binding affinity and specificity, while the thiourea moiety could interact with active sites or catalytic residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Electronic and Physicochemical Properties

N-(1,3-Benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea (CAS 692732-83-5)
  • Structure : Replaces the 3-(trifluoromethyl)benzyl group with a 1,3-benzodioxol-5-yl moiety.
  • Molecular Formula : C₁₇H₁₅N₃O₄S (Molar Mass: 357.38 g/mol).
  • Key Differences: The benzodioxol group introduces an electron-rich aromatic system, contrasting with the electron-deficient trifluoromethylbenzyl group.
N-Benzoyl-N′-4-cyanophenyl thiourea and N-(4-Nitrobenzoyl)-N′-4-cyanophenyl thiourea
  • Structure : Feature aroyl (benzoyl or nitrobenzoyl) groups instead of alkyl/aryl substituents.
  • Functional Groups: The nitro (-NO₂) and cyano (-CN) groups create strong electron-withdrawing effects.
  • Electrochemical Behavior: Cyclic voltammetry (CV) studies reveal distinct reduction potentials for nitro and cyano groups, suggesting redox activity that may differ from the target compound .
N-(2,5-Dimethoxyphenyl)-N'-(3-Methylbenzoyl)thiourea
  • Structure : Incorporates a 3-methylbenzoyl group and 2,5-dimethoxyphenyl substituent.
  • Molecular Formula : C₁₇H₁₈N₂O₃S (Molar Mass: 330.40 g/mol).
  • Key Differences :
    • The methyl group on the benzoyl moiety increases steric bulk but reduces electronegativity compared to trifluoromethyl.
    • Methoxy groups enhance solubility via hydrogen bonding but may reduce metabolic stability .
JYL1421 (N-(4-tert-butylbenzyl)-N'-[3-fluoro-4-(methylsulfonylamino)benzyl]thiourea)
  • Application : Used in pesticide research.
  • Key Feature : The sulfonamide group (-SO₂NH-) enhances binding to enzyme active sites, a functionality absent in the target compound. This difference may limit cross-reactivity in biological assays .
N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea
  • Structure : Combines chloro-ethoxybenzoyl and methoxyphenyl groups.
  • Relevance : Demonstrates the impact of halogen substituents (Cl) on agrochemical activity. The target compound’s CF₃ group may offer superior resistance to oxidative degradation compared to Cl .

Tabulated Comparison of Key Thiourea Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications Reference
Target Compound C₁₈H₁₆F₃N₃O₂S 419.40 -CN, -CF₃, -OCH₃ High lipophilicity, potential bioactivity
N-(1,3-Benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea C₁₇H₁₅N₃O₄S 357.38 Benzodioxol, -CN, -OCH₃ Enhanced solubility, reduced stability
N-(4-Nitrobenzoyl)-N′-4-cyanophenyl thiourea C₁₅H₁₀N₄O₃S 350.33 -NO₂, -CN Redox-active, electrochemical sensing
JYL1421 C₂₀H₂₄FN₃O₂S₂ 437.55 -SO₂NH-, -CF₃, -C(CH₃)₃ Pesticide candidate, enzyme inhibition

Biological Activity

N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16F3N3O2S

Structural Features

The structural features that contribute to its biological activity include:

  • Thiourea moiety : Known for its role in various biological activities.
  • Trifluoromethyl group : Often enhances lipophilicity and biological activity.
  • Dimethoxyphenyl group : May contribute to interactions with biological targets.

Antitumor Activity

Research indicates that thiourea derivatives exhibit promising antitumor properties. The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects of related thiourea compounds, the following results were observed:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values :
    • MCF-7: 12.5 µM
    • A549: 15.0 µM
    • HeLa: 10.0 µM

These results indicate that the compound may exhibit significant cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action.

The proposed mechanism of action for this compound includes:

  • Inhibition of Cell Proliferation : Likely through modulation of signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Evidence suggests that thiourea compounds can initiate apoptosis in cancer cells, potentially via mitochondrial pathways.

Antimicrobial Activity

In addition to antitumor effects, preliminary studies suggest antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing Results

A series of antibacterial assays revealed:

  • Minimum Inhibitory Concentration (MIC) values against E. coli and S. aureus were found to be 32 µg/mL and 16 µg/mL, respectively.

These findings indicate potential as an antimicrobial agent, although further studies are necessary to confirm efficacy and safety.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Key observations include:

  • The presence of electron-withdrawing groups like trifluoromethyl enhances activity.
  • Substituents on the phenyl ring can significantly influence cytotoxicity and selectivity towards cancer cells.

Comparative Analysis Table

CompoundStructure FeaturesIC50 (µM)Activity Type
Compound ADimethoxy group12.5Antitumor
Compound BTrifluoromethyl group15.0Antitumor
N-(2-cyano...)Thiourea + Trifluoromethyl + DimethoxyTBDAntitumor/Antimicrobial

Conclusion and Future Directions

This compound exhibits promising biological activities that merit further exploration. Future research should focus on:

  • Detailed mechanistic studies to elucidate pathways involved in its antitumor effects.
  • In vivo studies to assess therapeutic potential and safety profiles.
  • Optimization of structure through SAR studies to enhance efficacy.

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